Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-
CAS No.: 61261-80-1
Cat. No.: VC17283725
Molecular Formula: C14H15N3O3
Molecular Weight: 273.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61261-80-1 |
|---|---|
| Molecular Formula | C14H15N3O3 |
| Molecular Weight | 273.29 g/mol |
| IUPAC Name | 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone |
| Standard InChI | InChI=1S/C14H15N3O3/c1-4-13-14(10(3)18)9(2)16(15-13)11-5-7-12(8-6-11)17(19)20/h5-8H,4H2,1-3H3 |
| Standard InChI Key | ZVQOGROVVRXQJV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN(C(=C1C(=O)C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1H-pyrazole ring substituted at positions 1, 3, 4, and 5. The 1-position is occupied by a 4-nitrophenyl group, while the 3- and 5-positions are substituted with ethyl and methyl groups, respectively. A ketone functional group (ethanone) is attached to the 4-position . The nitrophenyl moiety introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.
X-ray crystallography of analogous pyrazole derivatives reveals that substituents on the pyrazole ring adopt distinct orientations. For example, in 1-[5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone, the nitrophenyl and triazole rings form dihedral angles of 38.3° and 87.1°, respectively . Such structural distortions highlight the conformational flexibility imparted by bulky substituents.
Spectroscopic and Computational Data
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IR Spectroscopy: Stretching vibrations for the nitro group () appear at 1520–1340 cm, while the carbonyl (C=O) stretch is observed near 1700 cm .
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NMR Spectroscopy: NMR signals for the methyl groups resonate at δ 2.1–2.5 ppm, with aromatic protons of the nitrophenyl group appearing as doublets near δ 8.0–8.3 ppm .
Synthesis and Reaction Pathways
Knorr Pyrazole Synthesis
The compound is synthesized via the Knorr pyrazole synthesis, which involves cyclocondensation of hydrazines with 1,3-dicarbonyl compounds under acidic conditions . A representative pathway is outlined below:
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Deprotonation: The 1,3-dicarbonyl compound (e.g., acetylacetone) reacts with a catalytic acid (e.g., ) to form an enolate.
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Hydrazine Attack: The enolate undergoes nucleophilic attack by hydrazine, forming an imine intermediate.
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Cyclization: Intramolecular attack by the second hydrazine nitrogen yields the pyrazole ring.
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Substitution: Introduction of the 4-nitrophenyl group via nucleophilic aromatic substitution or Ullmann coupling .
Example Protocol:
1-Azido-4-nitrobenzene (0.01 mol) is treated with acetylacetone (0.01 mol) in methanol at 0°C. Sodium methoxide (0.01 mol) is added, and the mixture is stirred for 8 hours. The product precipitates upon ice-water quenching and is recrystallized from ethanol .
Alternative Synthetic Routes
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Multi-component Reactions: Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate derivatives are synthesized via cyclization of substituted hydrazides using at 120°C .
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) facilitates triazole formation, though this method is less common for pyrazoles .
Physicochemical Properties
The nitrophenyl group enhances thermal stability but reduces aqueous solubility due to hydrophobic interactions. The ethyl and methyl substituents further contribute to lipophilicity, making the compound suitable for organic solvent-based reactions .
Comparative Analysis with Structural Analogs
| Compound Name | Key Structural Differences | Biological Activity |
|---|---|---|
| 1-[5-Methyl-1-(4-nitrophenyl)-1H-triazol-4-yl]ethanone | Triazole ring instead of pyrazole | Antifungal (IC = 15 µM) |
| Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate | Chlorine substituent; ester group | Antibacterial (MIC = 12.5 µg/mL) |
| 4-(1-Phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester | Piperazine side chain | Anxiolytic (ED = 10 mg/kg) |
The title compound’s ethyl and methyl groups enhance steric hindrance compared to simpler pyrazoles, potentially improving metabolic stability .
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